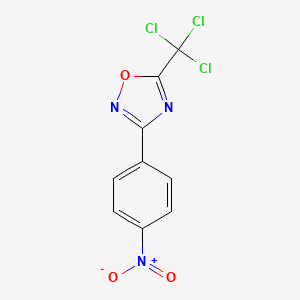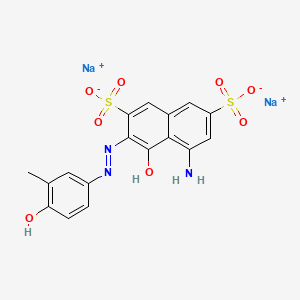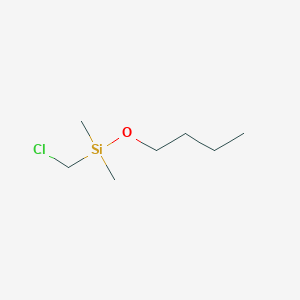
Butoxy(chloromethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butoxy(chloromethyl)dimethylsilane can be synthesized through the reaction of chloromethyl(dimethyl)silane with butanol under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Condensation: Acid or base catalysts are used to facilitate condensation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes.
Condensation: Siloxane polymers.
Applications De Recherche Scientifique
Butoxy(chloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of butoxy(chloromethyl)dimethylsilane involves the reactivity of the chloromethyl and butoxy groups. The chloromethyl group can undergo nucleophilic substitution, while the butoxy group can participate in condensation reactions. These reactions enable the compound to form various derivatives and polymers with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloromethyl(dimethyl)silane
- Butoxy(trimethyl)silane
- Allyl(chloromethyl)dimethylsilane
Uniqueness
Butoxy(chloromethyl)dimethylsilane is unique due to the presence of both chloromethyl and butoxy groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
14032-21-4 |
|---|---|
Formule moléculaire |
C7H17ClOSi |
Poids moléculaire |
180.75 g/mol |
Nom IUPAC |
butoxy-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-4-5-6-9-10(2,3)7-8/h4-7H2,1-3H3 |
Clé InChI |
YRAWOQJODZMFJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



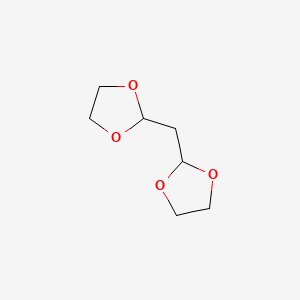

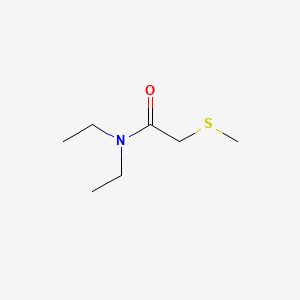
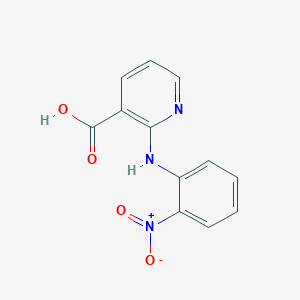
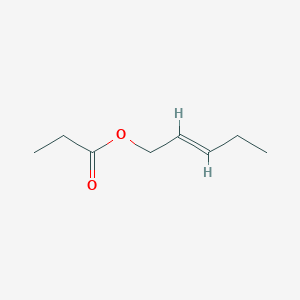
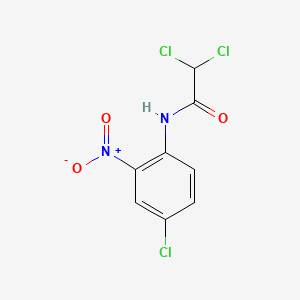
![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)

